BOC-L-phenylalanine-d5

Description

Properties

IUPAC Name |

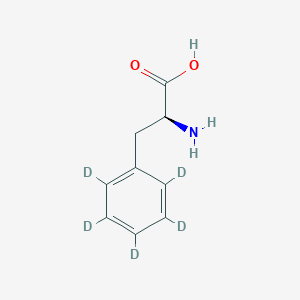

(2S)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-HRVDQBBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315572 | |

| Record name | L-Phenyl-d5-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56253-90-8 | |

| Record name | L-Phenyl-d5-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56253-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentadeutero-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056253908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Phenyl-d5-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-PENTADEUTERO-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG69NF7L6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Guide to the Synthesis and Purification of BOC-L-Phenylalanine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of BOC-L-phenylalanine-d5, an isotopically labeled amino acid crucial for various applications in drug development and metabolic research. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams to illustrate the key processes.

Introduction

This compound is a stable isotope-labeled form of the amino acid L-phenylalanine, where five hydrogen atoms on the phenyl ring are replaced with deuterium. The tert-butyloxycarbonyl (BOC) protecting group on the amine facilitates its use in peptide synthesis.[1][2][3] This deuterated analog serves as a valuable tool in pharmacokinetic studies, as a tracer for metabolic pathways, and as an internal standard for quantitative analysis by mass spectrometry (NMR, GC-MS, or LC-MS).[1] The substitution of hydrogen with deuterium can also subtly influence the pharmacokinetic and metabolic profiles of drug candidates.

Synthesis of L-Phenylalanine-d5

The synthesis of L-phenylalanine-d5 is a critical first step. Several methods have been reported for the deuteration of phenylalanine, primarily focusing on the aromatic ring.

Direct Acid-Catalyzed Deuteration

A straightforward approach to introduce deuterium onto the aromatic ring of L-phenylalanine is through acid-catalyzed hydrogen-deuterium exchange.

Experimental Protocol:

-

Reaction Setup: L-phenylalanine is dissolved in 85% deuterated sulfuric acid (D₂SO₄).

-

Incubation: The solution is heated at 50°C for 2.5 days.[4]

-

Work-up: The reaction mixture is carefully neutralized to precipitate the L-phenylalanine-d5.

-

Isolation: The product is isolated by filtration, washed with cold water, and dried under vacuum.

This method has been reported to achieve up to 90% deuterium incorporation on the ring without significant racemization.[4]

Synthesis from Deuterated Precursors

An alternative route involves the synthesis of L-phenylalanine from a deuterated precursor, such as benzaldehyde-d6. This method offers precise control over the location of the deuterium labels. One such pathway involves the use of an oxazolone derivative.[5]

Experimental Protocol:

-

Oxazolone Formation: Benzaldehyde-d6 is reacted to form its 2-methyl oxazolone derivative.

-

Hydrolysis and Reduction: The oxazolone is hydrolyzed and then subjected to catalytic reduction using deuterium gas to yield acetylphenyl-d5-alanine-2,3,3-d3.[5]

-

Enzymatic Deacylation: The acetyl group is removed enzymatically to yield L-phenylalanine-d5.[5]

BOC Protection of L-Phenylalanine-d5

Once L-phenylalanine-d5 is obtained, the amine group is protected with a tert-butyloxycarbonyl (BOC) group. This is a standard procedure in peptide synthesis.[6]

Experimental Protocol:

-

Dissolution: L-phenylalanine-d5 (1 mole) is dissolved in a mixture of water (1.1 L) and tert-butyl alcohol (750 mL) containing sodium hydroxide (1.1 mole).[6]

-

Reaction: Di-tert-butyl dicarbonate (1 mole) is added dropwise to the stirred solution over 1 hour. The reaction is allowed to proceed overnight at room temperature.[6]

-

Acidification: The reaction mixture is cooled to 0-5°C and acidified to a pH of 1-1.5 with a solution of potassium hydrogen sulfate.[6]

-

Extraction: The product is extracted with ethyl ether (4 x 400 mL).[6]

-

Drying and Evaporation: The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[6]

-

Crystallization: The resulting oil is treated with hexane to induce crystallization.[6]

Purification of this compound

Purification is essential to remove unreacted starting materials, byproducts, and reagents. The primary methods for purifying this compound are recrystallization and chromatography.

Recrystallization

Recrystallization is a common technique to obtain high-purity crystalline this compound.

Experimental Protocol:

-

Dissolution: The crude product is dissolved in a minimal amount of a suitable hot solvent or a solvent mixture (e.g., ethanol/water, DCM/hexane, or toluene/methanol).[7]

-

Cooling: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

A patented method describes obtaining an oily product after solvent evaporation, followed by the addition of seed crystals to induce solidification. The solid is then slurried in a non-polar solvent like cyclohexane or n-hexane, filtered, and dried.[8]

Column Chromatography

For removal of impurities with similar solubility, column chromatography can be employed.

Experimental Protocol:

-

Stationary Phase: Silica gel is typically used as the stationary phase.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is used as the eluent.

-

Elution: The crude product is loaded onto the column, and the mobile phase is passed through to separate the components.

-

Fraction Collection: Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

-

Solvent Evaporation: The solvent is removed from the pure fractions under reduced pressure to yield the purified this compound.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and purification of this compound.

| Parameter | Value | Reference |

| Deuterium Incorporation (Direct Deuteration) | Up to 90% | [4] |

| Yield (BOC Protection) | 78-87% | [6] |

| Melting Point (BOC-L-phenylalanine) | 86-88°C | [6] |

| Specific Rotation [α]D20 (BOC-L-phenylalanine) | +25.5° (c=1, ethanol) | [6] |

| Purity (after crystallization) | >99% (HPLC) | [8] |

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄D₅NO₄ | [] |

| Molecular Weight | 270.34 g/mol | [][10] |

| Appearance | White Solid | [] |

Visualized Workflows

The following diagrams illustrate the key processes in the synthesis and purification of this compound.

Caption: Synthesis workflow for this compound.

Caption: Purification workflow for this compound via recrystallization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. reddit.com [reddit.com]

- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 10. L-Phenylalanine-ð-ð¡-Boc (ring-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-2157-1 [isotope.com]

Isotopic Purity and Enrichment of BOC-L-Phenylalanine-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-L-phenylalanine-d5 is a deuterated analog of the amino acid L-phenylalanine, protected at the amine group with a tert-butyloxycarbonyl (BOC) group. The incorporation of five deuterium atoms onto the phenyl ring makes it a valuable tool in various research and development applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies, metabolic flux analysis, and as an internal standard in quantitative mass spectrometry.[1][2] The stability of the deuterium labels and the distinct mass shift they impart allow for sensitive and accurate tracing and quantification of phenylalanine and its metabolites. This technical guide provides an in-depth overview of the isotopic purity and enrichment of this compound, including methods for its characterization and typical quality specifications.

Quantitative Data on Isotopic Purity and Enrichment

The quality of this compound is primarily defined by its chemical purity and its isotopic enrichment. Chemical purity refers to the percentage of the compound that is in the desired chemical form (BOC-L-phenylalanine), while isotopic enrichment refers to the percentage of the molecules that contain the desired number of deuterium atoms. Data from various commercial suppliers and research batches are summarized below.

| Parameter | Specification | Method of Analysis |

| Chemical Purity | ||

| Typical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Example 1 | 99.5% | HPLC[3] |

| Example 2 | 93.19% | HPLC[4] |

| Isotopic Enrichment | ||

| Deuterium Incorporation | 5 Deuterium Atoms per Molecule | Mass Spectrometry, NMR Spectroscopy |

| Isotopic Purity (d5) | ≥98 atom % D | Mass Spectrometry |

| Chiral Purity | ||

| Enantiomeric Excess (L-isomer) | ≥99% | Chiral HPLC |

Experimental Protocols

Accurate determination of isotopic purity and enrichment is critical for the reliable application of this compound. The following sections detail the methodologies for these analyses.

Synthesis and Purification of this compound

The synthesis of this compound typically involves two key steps: the synthesis of L-phenylalanine-d5 and the subsequent protection of the amino group with a BOC group.

Synthesis of L-phenylalanine-d5:

Several methods exist for the synthesis of deuterated phenylalanine.[5][6][7] One common approach involves the catalytic reduction of a precursor with deuterium gas.[5] Alternatively, microbiological methods using specific bacterial strains grown in deuterium-enriched media can produce highly deuterated L-phenylalanine.[8]

BOC Protection:

The amino group of L-phenylalanine-d5 is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction is typically carried out in a suitable organic solvent.

Purification:

Purification of the final product is crucial to ensure high chemical purity. Common purification techniques include:

-

Recrystallization: This method is used to remove impurities by dissolving the crude product in a hot solvent and allowing it to cool, whereupon the purified product crystallizes out.

-

Column Chromatography: This technique separates the desired compound from impurities based on their differential adsorption to a stationary phase.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, preparative HPLC can be employed.

Isotopic Enrichment Analysis by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for determining the isotopic enrichment of labeled compounds.[9][10]

Sample Preparation:

-

Derivatization (for GC-MS): To increase volatility for GC analysis, this compound is often derivatized. A common method is silylation, for example, with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form the TBDMS derivative.

-

LC-MS Analysis: For LC-MS, derivatization is often not necessary. The sample is dissolved in a suitable solvent compatible with the mobile phase.

Instrumentation and Parameters (Example for GC-MS):

-

Gas Chromatograph: Equipped with a capillary column suitable for amino acid analysis (e.g., DB-5ms).

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Data Acquisition: Selected Ion Monitoring (SIM) mode to monitor the molecular ions of the unlabeled (d0) and labeled (d5) species.

Data Analysis:

The isotopic enrichment is calculated by comparing the peak areas of the molecular ions corresponding to the d5- and d0-labeled BOC-L-phenylalanine. The relative abundance of the d1, d2, d3, and d4 species can also be determined to assess the distribution of deuterium incorporation.

Isotopic Purity and Structural Integrity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure and the position of the deuterium labels.[11][12][13]

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenyl ring should be significantly reduced or absent, confirming successful deuteration. The presence of residual proton signals in the aromatic region can be used to quantify the level of incomplete deuteration.

²H (Deuterium) NMR Spectroscopy:

Deuterium NMR provides direct evidence of the presence and location of the deuterium atoms. A single resonance in the aromatic region of the ²H NMR spectrum would confirm that the deuterium atoms are on the phenyl ring.

¹³C NMR Spectroscopy:

In the ¹³C NMR spectrum, the carbon atoms attached to deuterium will exhibit a characteristic splitting pattern (due to C-D coupling) and a shift in resonance compared to the unlabeled compound. This provides further confirmation of the location of the deuterium labels.

Applications in Research and Drug Development

This compound is a versatile tool with several key applications:

-

Metabolic Flux Analysis: It is used as a tracer to study the in vivo conversion of phenylalanine to other metabolites, such as tyrosine.[14][15][16][17] This is crucial for understanding metabolic pathways in both healthy and diseased states.

-

Internal Standard for Quantitative Analysis: Due to its similar chemical properties to the endogenous analyte and its distinct mass, it is an ideal internal standard for quantifying phenylalanine in biological samples by mass spectrometry.[2]

-

Pharmacokinetic Studies: Deuterium substitution can alter the metabolic profile of a drug, and this compound can be used in the synthesis of deuterated drug candidates to investigate these effects.[1]

Visualizations

Caption: Experimental workflow for the synthesis and analysis of this compound.

Caption: Logical relationship between properties and applications of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. clearsynth.com [clearsynth.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pnas.org [pnas.org]

- 7. Preparation of deuterium labeled phenylalanine derivatives and the olid-phase peptide synthesis of [3-DL[α-²H₁]phenylalanine, 8-arginine]vasopressin [repository.arizona.edu]

- 8. iiste.org [iiste.org]

- 9. The determination of low d5-phenylalanine enrichment (0.002-0.09 atom percent excess), after conversion to phenylethylamine, in relation to protein turnover studies by gas chromatography/electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of phenylalanine isotope ratio enrichment by liquid chromatography/time- of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assigning the NMR spectra of aromatic amino acids in proteins: analysis of two Ets pointed domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assigning the NMR spectra of aromatic amino acids in proteins: analysis of two Ets pointed domains | UBC Chemistry [chem.ubc.ca]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. The use of deuterated phenylalanine for the elucidation of the phenylalanine-tyrosine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of BOC-L-phenylalanine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of BOC-L-phenylalanine-d5. Given the limited availability of specific quantitative data for the deuterated form, this guide leverages data from its non-deuterated counterpart, BOC-L-phenylalanine, to provide reasonable estimates. It is crucial to note that while the physicochemical properties are expected to be very similar, experimental verification for this compound is strongly recommended for critical applications. Deuteration can sometimes lead to slight changes in properties such as melting point and solubility[1].

Core Principles: The Impact of Deuteration

Deuterium, a stable isotope of hydrogen, possesses an additional neutron, effectively doubling the mass of the atom without altering its chemical properties in most contexts[2]. However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference is the foundation of the kinetic isotope effect, which can lead to slower metabolic breakdown of deuterated compounds at the site of deuteration, potentially enhancing their pharmacokinetic profiles[3][4][5][6]. While primarily affecting metabolic stability, this isotopic substitution can also subtly influence other physicochemical properties[1][2].

Isotopic Labeling for Quantitative Bioanalysis

This compound is frequently employed as an internal standard in quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS). The key principle is that a known amount of the stable isotope-labeled (SIL) compound is added to a biological sample. Because the SIL internal standard is chemically almost identical to the analyte of interest, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects during analysis. The mass spectrometer, however, can differentiate between the analyte and the heavier internal standard, allowing for accurate and precise quantification of the analyte.

Caption: Principle of Isotopic Labeling for Mass Spectrometry.

Solubility Profile

The solubility of this compound is expected to be very similar to its non-deuterated form. BOC-L-phenylalanine is a white crystalline powder that is generally soluble in a range of organic solvents but insoluble in water and nonpolar solvents like aliphatic hydrocarbons[7][8].

Qualitative Solubility

The following table summarizes the qualitative solubility of BOC-L-phenylalanine in various common laboratory solvents.

| Solvent | Solubility | Reference(s) |

| Methanol | Soluble | [9][10] |

| Ethanol | Soluble | [7] |

| Dichloromethane (DCM) | Soluble | [7][9][10] |

| Dimethylformamide (DMF) | Soluble | [8][9][10] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | [8][9] |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Ethyl Acetate | Soluble | [7] |

| Water | Insoluble | [7] |

| Petroleum Ether | Insoluble | [7] |

Quantitative Solubility Data (for BOC-L-phenylalanine)

Quantitative solubility data for BOC-L-phenylalanine is not widely published. The data below for a derivative should be used as an estimate, and experimental determination is highly recommended.

| Solvent | Concentration | Temperature | Notes | Reference(s) |

| DMSO | 200 mg/mL | Not Specified | For N-Boc-L-phenylalanine methyl ester. Sonication may be needed. | [11] |

Stability Profile

The stability of this compound is primarily dictated by the lability of the tert-butoxycarbonyl (BOC) protecting group.

pH Stability

The BOC group is known to be stable under neutral and basic conditions but is readily cleaved under acidic conditions[][13].

-

Acidic Conditions (pH < 4): The BOC group is labile and will be cleaved to yield the free amine, carbon dioxide, and isobutylene. The rate of hydrolysis increases with decreasing pH.

-

Neutral Conditions (pH 6-8): The compound is generally stable. Studies on the hydrolysis of a BOC-phenylalanine ester at pH 7 showed a slow rate of uncatalyzed hydrolysis[14][15].

-

Basic Conditions (pH > 8): The BOC group is stable to alkaline hydrolysis and many nucleophiles[][16].

Thermal Stability

BOC-protected amino acids can undergo thermal deprotection at elevated temperatures. Studies have shown that thermal deprotection can occur in the range of 150-240°C, with the efficiency being solvent-dependent[17][18]. For long-term storage, it is recommended to keep the compound in a cool, dry place. Product data sheets often recommend storage at 2-8°C or frozen (-20°C)[7].

Photostability

While specific photostability data for this compound is not available, deuteration has been shown in some cases to increase the photostability of molecules[19]. However, as a general precaution, the compound should be stored protected from light.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., methanol, ethanol, dichloromethane) in a sealed glass vial.

-

Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining after equilibration.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, the sample should be filtered through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.

-

Prepare a calibration curve using standards of known concentrations to quantify the sample.

-

-

Calculation:

-

Calculate the solubility in mg/mL or g/L, taking into account the dilution factor.

-

Protocol for Assessing pH Stability

This protocol outlines a procedure to evaluate the stability of this compound at different pH values over time.

-

Buffer Preparation:

-

Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12). Use appropriate buffer systems (e.g., phosphate, borate) and verify the pH with a calibrated pH meter.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Spike a known volume of the stock solution into each buffer to a final concentration suitable for accurate quantification. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on pH and stability.

-

-

Incubation:

-

Store the solutions at a controlled temperature (e.g., 25°C or 37°C) and protect them from light.

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Immediately quench any degradation by neutralizing the sample if necessary and/or diluting it in the mobile phase for analysis.

-

-

Quantification:

-

Analyze the concentration of the remaining this compound at each time point using a validated stability-indicating HPLC method that can separate the parent compound from its potential degradants (e.g., L-phenylalanine-d5).

-

Calculate the percentage of the initial concentration remaining at each time point.

-

Protocol for Photostability Testing

This protocol is based on the ICH Q1B guideline for photostability testing of new drug substances.

-

Sample Preparation:

-

Prepare samples of solid this compound and solutions in a relevant solvent (e.g., methanol).

-

Place the solid samples in chemically inert, transparent containers.

-

For comparison, prepare control samples that are protected from light (e.g., wrapped in aluminum foil).

-

-

Light Exposure:

-

Expose the samples to a light source that produces an output similar to the D65/ID65 emission standard (e.g., a xenon arc lamp or a metal halide lamp).

-

The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

-

-

Analysis:

-

After exposure, visually inspect the samples for any changes in appearance (e.g., color).

-

Analyze the potency of the exposed samples and the dark controls using a validated stability-indicating HPLC method.

-

Characterize any significant degradation products.

-

-

Evaluation:

-

Compare the results from the exposed samples to those of the dark controls to determine the extent of photodegradation.

-

Application in Bioanalytical Workflows

The primary application of this compound is as an internal standard in bioanalytical methods. The following diagram illustrates a typical workflow.

Caption: Bioanalytical Workflow Using a Deuterated Internal Standard.

References

- 1. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterated drug - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. informaticsjournals.co.in [informaticsjournals.co.in]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. peptide.com [peptide.com]

- 9. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]

- 10. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 11. medchemexpress.com [medchemexpress.com]

- 13. Boc-Protected Amino Groups [organic-chemistry.org]

- 14. Enantioselective hydrolysis of amino acid esters by apomyoglobin: perfect kinetic resolution of a phenylalanine derivative - Chemical Communications (RSC Publishing) DOI:10.1039/B008403O [pubs.rsc.org]

- 15. Enantioselective hydrolysis of amino acid esters by apomyoglobin: perfect kinetic resolution of a phenylalanine derivative - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

A Researcher's Guide to Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

An In-depth Technical Guide for Quantitative Proteomics

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) has emerged as a powerful and widely adopted technique for quantitative proteomics. This method offers a robust platform for the accurate relative quantification of thousands of proteins simultaneously, providing deep insights into cellular processes, disease mechanisms, and the effects of drug candidates. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the SILAC workflow, from experimental design to data analysis, supported by detailed protocols and data presentation standards.

Core Principles of SILAC

SILAC is a metabolic labeling strategy that involves the in vivo incorporation of stable, non-radioactive "heavy" isotopes of essential amino acids into the entire proteome of cultured cells.[1][2] The fundamental principle lies in growing two or more cell populations in media that are identical except for the isotopic composition of specific amino acids, typically lysine (K) and arginine (R).[2] One population is cultured in "light" medium containing the natural abundance isotopes (e.g., ¹²C₆-arginine and ¹²C₆-lysine), while the other is cultured in "heavy" medium containing stable isotope-labeled counterparts (e.g., ¹³C₆-arginine and ¹³C₆-lysine).[2][3]

After a sufficient number of cell divisions (typically at least five to six), the cellular proteome becomes fully labeled with the respective light or heavy amino acids.[4][5] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Following treatment, the cell populations are combined at a 1:1 ratio.[2] This early-stage mixing is a key advantage of SILAC, as it minimizes experimental variability arising from subsequent sample processing steps like cell lysis, protein extraction, and digestion.[4][6]

The combined protein mixture is then digested, typically with trypsin, which cleaves specifically at the C-terminus of lysine and arginine residues. This ensures that virtually every resulting peptide contains at least one labeled amino acid.[5] The peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Because the heavy and light peptides are chemically identical, they co-elute during chromatography. However, they are distinguishable by the mass spectrometer due to the mass difference imparted by the heavy isotopes.[3] The relative abundance of a protein between the two samples is determined by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrum.[1]

The SILAC Experimental Workflow

The SILAC workflow can be broadly divided into several key stages, each critical for the success of the experiment.

Detailed Experimental Protocols

-

Cell Line Selection : Choose a cell line that is auxotrophic for the amino acids to be used for labeling (typically arginine and lysine). This prevents the cells from synthesizing their own "light" amino acids, which would lead to incomplete labeling.[2]

-

Media Preparation : Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI-1640) lacking endogenous arginine and lysine. Supplement the "light" medium with normal L-arginine and L-lysine, and the "heavy" medium with their stable isotope-labeled counterparts (e.g., ¹³C₆ L-arginine and ¹³C₆¹⁵N₂ L-lysine). The medium should also be supplemented with dialyzed fetal bovine serum to minimize the introduction of unlabeled amino acids.[7]

-

Adaptation Phase : Culture the cells for at least five to six passages in their respective SILAC media to ensure complete (>95%) incorporation of the labeled amino acids.[5] The required number of doublings depends on the cell line's growth rate.[2]

-

Labeling Efficiency Check : Before starting the main experiment, it is crucial to verify the labeling efficiency. This can be done by harvesting a small sample of the "heavy" labeled cells, extracting proteins, digesting them, and analyzing the peptides by LC-MS/MS to confirm the absence of "light" counterparts.[7]

-

Cell Lysis : After the experimental treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6]

-

Protein Quantification : Determine the protein concentration of the "light" and "heavy" cell lysates using a standard protein assay (e.g., Bradford or BCA assay).[6]

-

Sample Mixing : Combine equal amounts of protein from the "light" and "heavy" lysates.[6]

-

Protein Precipitation (Optional but Recommended) : Precipitate the combined protein mixture with cold acetone overnight at -20°C to remove contaminants.[3]

-

Reduction and Alkylation : Resuspend the protein pellet, reduce disulfide bonds with dithiothreitol (DTT), and alkylate the resulting free thiols with iodoacetamide (IAA).

-

In-solution or In-gel Digestion :

-

In-solution : Digest the proteins with a protease, most commonly trypsin, overnight at 37°C.

-

In-gel : Alternatively, run the protein mixture on an SDS-PAGE gel, excise the entire protein lane, and perform in-gel digestion. This can help to reduce sample complexity.[3]

-

-

LC-MS/MS Analysis : Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).[7] The instrument should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[8]

-

Data Processing : Use specialized software packages like MaxQuant, Proteome Discoverer, or Skyline for data analysis.[7] These tools will perform peptide and protein identification and quantify the heavy-to-light (H/L) ratios for each identified peptide.

-

Data Interpretation : The H/L ratio for a protein reflects its relative abundance between the two experimental conditions. A ratio of 1 indicates no change, a ratio greater than 1 indicates upregulation in the "heavy" labeled sample, and a ratio less than 1 indicates downregulation.

Quantitative Data Presentation

A key aspect of a SILAC study is the clear and concise presentation of quantitative data. The following tables provide examples of how to summarize the results from a hypothetical SILAC experiment investigating the effect of a drug on a cancer cell line.

Table 1: Summary of SILAC Quantification Results

| Protein Accession | Gene Name | Description | H/L Ratio | log₂(H/L Ratio) | Number of Peptides Quantified |

| P06730 | EGFR | Epidermal growth factor receptor | 0.45 | -1.15 | 18 |

| P04637 | TP53 | Cellular tumor antigen p53 | 1.02 | 0.03 | 12 |

| Q06609 | MAPK1 | Mitogen-activated protein kinase 1 | 0.98 | -0.03 | 25 |

| P60709 | ACTB | Actin, cytoplasmic 1 | 1.01 | 0.01 | 32 |

| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 1.89 | 0.92 | 15 |

| P15056 | BRAF | Serine/threonine-protein kinase B-raf | 0.51 | -0.97 | 9 |

Table 2: Significantly Altered Proteins (Fold Change > 1.5, p-value < 0.05)

| Protein Accession | Gene Name | Function | H/L Ratio | p-value | Regulation |

| P31749 | AKT1 | Pro-survival signaling | 1.89 | 0.002 | Upregulated |

| P42336 | CASP3 | Apoptosis execution | 2.15 | 0.001 | Upregulated |

| P06730 | EGFR | Growth factor signaling | 0.45 | 0.005 | Downregulated |

| P15056 | BRAF | MAP kinase pathway | 0.51 | 0.012 | Downregulated |

| O15530 | BCL2L1 | Apoptosis regulation | 0.33 | 0.008 | Downregulated |

Applications in Research and Drug Development

SILAC is a versatile technique with broad applications in biological research and pharmaceutical development.[1]

-

Expression Proteomics : Globally profile changes in protein abundance in response to various stimuli, such as drug treatment, disease progression, or environmental stress.[1]

-

Post-Translational Modification (PTM) Analysis : SILAC can be combined with enrichment strategies, such as phosphopeptide enrichment using titanium dioxide (TiO₂) or immunoaffinity purification, to quantify changes in PTMs like phosphorylation, ubiquitination, and acetylation.[1][9] This is particularly valuable for studying signaling pathways.[9]

-

Protein-Protein Interaction Studies : By combining SILAC with immunoprecipitation (SILAC-IP), researchers can distinguish true interaction partners from non-specific background contaminants.[10]

-

Drug Target Identification : SILAC can be used to identify the cellular targets of small molecules and drugs.[11]

-

Protein Turnover Studies : A variation of the technique, pulsed SILAC (pSILAC), allows for the measurement of protein synthesis and degradation rates.[12]

Signaling Pathway Analysis with SILAC

SILAC is instrumental in elucidating the dynamics of signaling pathways. For instance, in a study of a growth factor signaling pathway, SILAC can be used to quantify changes in the phosphorylation status of key signaling proteins upon ligand stimulation.

References

- 1. Application of SILAC Labeling in Phosphoproteomics Analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. Combining Data Independent Acquisition With Spike-In SILAC (DIA-SiS) Improves Proteome Coverage and Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SILAC-based temporal phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry (MS), particularly within the realms of pharmaceutical research, clinical diagnostics, and drug development, the pursuit of accuracy, precision, and reproducibility is paramount. This technical guide provides an in-depth exploration of the principles and practices of using deuterated internal standards, a cornerstone of robust bioanalytical method development and validation. By leveraging the power of isotope dilution mass spectrometry, deuterated standards offer an elegant and effective solution to the inherent variabilities of complex analytical workflows.[1][2]

Core Principles: The Power of Isotope Dilution

The use of a deuterated internal standard is a form of isotope dilution mass spectrometry (IDMS), a highly precise quantitative technique.[1] The fundamental principle involves the addition of a known quantity of a stable isotope-labeled version of the analyte—the deuterated internal standard (IS)—to a sample at the earliest possible stage of the analytical process.[1] Because the deuterated IS is chemically and physically almost identical to the analyte, it experiences the same variations throughout the entire workflow, including extraction, potential degradation, and ionization in the mass spectrometer.[1][3] By measuring the ratio of the analyte's signal to the IS's signal, these sources of variability can be effectively normalized, leading to highly accurate and precise quantification.[2]

Deuterated standards are particularly effective at compensating for:

-

Sample Preparation Variability: Inconsistent recoveries during extraction, evaporation, or reconstitution steps are corrected for.[2]

-

Instrumental Fluctuations: Minor changes in injection volume or mass spectrometer sensitivity over time are normalized.[2][3]

-

Matrix Effects: Co-eluting components from complex biological matrices (e.g., plasma, urine) can unpredictably suppress or enhance the ionization of the target analyte.[2][3] A deuterated IS, which co-elutes with the analyte, experiences the same matrix effects, allowing for accurate correction.[4][5][6]

Key Characteristics of an Ideal Deuterated Internal Standard

The selection and use of a deuterated internal standard are critical for the development of a robust and reliable quantitative assay. Several key characteristics must be considered to ensure the integrity of the analytical data.

Isotopic Purity

Isotopic purity refers to the percentage of the internal standard that is fully deuterated at the specified positions.[5] High isotopic purity is crucial because the presence of unlabeled or partially deuterated species can interfere with the quantification of the analyte, especially at low concentrations.[5] It is recommended to use deuterated compounds with at least 98% isotopic enrichment to minimize background interference and ensure clear mass separation.[4]

Number of Deuterium Atoms

Typically, a deuterated internal standard should contain at least three deuterium atoms.[5] This mass difference helps to prevent interference from the natural isotopic abundance of the analyte.[5] The optimal number of deuterium atoms depends on the analyte's molecular weight and the potential for isotopic overlap. The goal is to have a standard that is easily distinguishable from the analyte by the mass spectrometer without significantly altering its chemical or physical properties.[5][7] Using an insufficient number of deuterium atoms (e.g., two) can lead to interference from naturally occurring isotopes of the analyte, which can falsely increase the internal standard signal and affect the linearity of the assay.[8]

Position of Deuterium Labeling

Deuterium atoms should be placed on a chemically stable part of the molecule that does not undergo hydrogen-deuterium (H-D) exchange with the solvent or during sample processing.[5][9] Placing labels on exchangeable sites, such as hydroxyl (-OH), amine (-NH), or sulfhydryl (-SH) groups, can lead to the loss of deuterium and compromise the accuracy of the quantification.[9]

Potential Challenges and Mitigation Strategies

While deuterated internal standards are considered the gold standard, researchers should be aware of potential challenges that can arise and employ strategies to mitigate them.

The Deuterium Isotope Effect

The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to slight differences in physicochemical properties. This "deuterium isotope effect" can manifest as a small chromatographic retention time shift between the analyte and the deuterated internal standard.[5][10][11][12] In reversed-phase liquid chromatography, deuterated compounds typically elute slightly earlier than their non-deuterated counterparts.[12] If this shift occurs in a region of variable ion suppression or enhancement, the analyte and the internal standard may experience different matrix effects, leading to inaccurate quantification.[5][13][14]

Mitigation Strategies:

-

Chromatographic Optimization: Modify the LC method (e.g., gradient, solvent, column) to minimize the separation between the analyte and the internal standard.[5]

-

Use of ¹³C-Labeled Standards: In cases where the deuterium isotope effect is significant and cannot be chromatographically resolved, a carbon-13 (¹³C)-labeled internal standard may be a better alternative as it generally co-elutes perfectly with the analyte.[12]

Deuterium-Hydrogen Back-Exchange

Deuterium back-exchange is a chemical reaction where deuterium atoms on the labeled standard are replaced by hydrogen atoms from the surrounding environment, such as protic solvents (e.g., water, methanol) or the biological matrix itself.[9] This process compromises the isotopic purity of the standard, leading to a decrease in the internal standard's signal and an artificial increase in the unlabeled analyte's signal, ultimately resulting in inaccurate quantification.[9]

Factors Influencing Back-Exchange:

-

Position of the Deuterium Label: Labels on labile positions are more susceptible to exchange.[9]

-

pH: Both highly acidic and, more significantly, basic conditions can catalyze the exchange. The minimum rate for many compounds occurs around pH 2.5-3.0.[9]

-

Temperature: Higher temperatures accelerate the rate of exchange.[9]

-

Solvent: Protic solvents facilitate back-exchange.[9]

Mitigation Strategies:

-

Stable Labeling: Ensure deuterium labels are on non-exchangeable positions.

-

pH Control: Maintain the pH of samples and solutions in a range that minimizes exchange (ideally pH 2.5-7).[9]

-

Temperature Control: Keep samples and standards cooled to slow the exchange rate.[9]

-

Solvent Choice: Use aprotic solvents (e.g., acetonitrile) when possible.[9]

Experimental Protocols

Assessment of Isotopic Purity

A detailed protocol for determining the isotopic purity of a deuterated internal standard using high-resolution mass spectrometry (HRMS) is outlined below.[5][15]

Methodology:

-

Sample Preparation: Prepare a solution of the deuterated internal standard at a concentration suitable for HRMS analysis.

-

Mass Spectra Acquisition: Infuse the sample directly into the mass spectrometer or use a suitable chromatographic method. Acquire full-scan mass spectra in high-resolution mode to resolve the isotopic peaks.

-

Data Analysis:

-

Extract the ion chromatograms for the deuterated standard and any unlabeled or partially labeled species.

-

Integrate the peak areas of the isotopic ions.

-

Calculate the isotopic purity using the following formula:

-

Bioanalytical Method Validation Using a Deuterated Internal Standard

A comprehensive validation of a bioanalytical method using a deuterated internal standard should be conducted in line with regulatory guidelines such as the ICH M10 guideline.[6] Key validation parameters are summarized in the table below.[2][6]

| Validation Parameter | Objective | Acceptance Criteria |

| Accuracy and Precision | To determine the closeness of agreement between the measured concentration and the nominal concentration, and the degree of scatter between a series of measurements. | Inter- and intra-day precision (%CV) and accuracy (%bias) should be within ±15% (±20% at the Lower Limit of Quantitation, LLOQ).[2] |

| Matrix Effect | To assess the impact of the biological matrix on the ionization of the analyte and the deuterated IS. | The coefficient of variation (CV) of the internal standard-normalized matrix factor from at least six different sources of the biological matrix should be ≤15%.[2] |

| Recovery | To evaluate the extraction efficiency of the analyte and the IS from the biological matrix. | While not strictly defined, recovery should be consistent and reproducible.[2] |

| Stability | To assess the stability of the analyte and IS under various conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). | Analyte and IS should be stable under the tested conditions. |

Data Presentation

The use of a deuterated internal standard significantly enhances the precision and accuracy of a bioanalytical method. The following tables summarize comparative data illustrating the superior performance of deuterated internal standards.

Table 1: Comparison of Assay Performance with Deuterated vs. Analog Internal Standard

| Parameter | Deuterated IS | Analog IS |

| Mean Bias (%) | 100.3 | 96.8 |

| Standard Deviation | 7.6% | 8.6% |

| Number of Samples (n) | 340 | 284 |

| Data synthesized from a study on the LC-MS/MS analysis of kahalalide F. The deuterated IS demonstrates significantly improved accuracy and precision.[16] |

Table 2: Validation Summary for an Anticancer Drug Assay

| Concentration | Accuracy (%) with Deuterated IS | Precision (%CV) with Deuterated IS | Accuracy (%) with Analog IS | Precision (%CV) with Analog IS |

| Low QC | 102.3 | 4.5 | 92.1 | 11.8 |

| Mid QC | 98.9 | 3.2 | 108.5 | 9.5 |

| High QC | 101.5 | 2.8 | 95.7 | 10.2 |

| Data synthesized from a study on the LC-MS/MS analysis of a novel anticancer drug. The deuterated IS clearly demonstrates superior accuracy and precision across the concentration range.[6] |

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) to illustrate key workflows and concepts.

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

Caption: How a deuterated internal standard compensates for matrix effects during ionization.

Conclusion

Deuterated internal standards are the foundation of reliable quantitative mass spectrometry.[4] They provide an exceptional balance of performance, cost-effectiveness, and availability, making them the de facto gold standard in bioanalysis and drug development.[2] By closely mimicking the behavior of the target analyte throughout the analytical process, they robustly correct for variability in sample recovery and matrix effects, leading to highly accurate and precise data.[2] A thorough understanding of the principles of their use, potential challenges, and proper validation is essential for any researcher, scientist, or drug development professional seeking to generate high-quality, defensible quantitative data.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. waters.com [waters.com]

- 14. myadlm.org [myadlm.org]

- 15. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. scispace.com [scispace.com]

An In-depth Technical Guide to the Applications of BOC-L-phenylalanine-d5 in Proteomics and Metabolomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of BOC-L-phenylalanine-d5, a deuterated and protected stable isotope of L-phenylalanine, in the fields of proteomics and metabolomics. This document details its use as a tracer for metabolic flux analysis, in quantitative proteomics via Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and as an internal standard for mass spectrometry-based quantification.

Core Principles and Applications

This compound is a chemically modified version of the essential amino acid L-phenylalanine. The "BOC" (tert-butoxycarbonyl) group protects the amino group, making it useful for specific chemical syntheses, while the "d5" indicates that five hydrogen atoms on the phenyl ring have been replaced with deuterium, a stable heavy isotope of hydrogen. This isotopic labeling makes it a powerful tool for tracing and quantifying metabolic processes.

The primary applications of this compound in proteomics and metabolomics stem from its utility as:

-

A Metabolic Tracer: To study the flux and dynamics of phenylalanine metabolism in vivo and in vitro.

-

A Quantitative Standard: In SILAC-based quantitative proteomics to compare protein abundance between different cell populations.

-

An Internal Standard: For accurate quantification of L-phenylalanine and its metabolites in complex biological samples using mass spectrometry.

Before its use in cellular systems for metabolic labeling, the protective BOC group must be removed to yield L-phenylalanine-d5, which can then be taken up and incorporated by cells.

Data Presentation: Quantitative Insights

The use of stable isotope-labeled compounds like L-phenylalanine-d5 allows for precise quantitative measurements in complex biological systems. The following tables summarize representative quantitative data from metabolic flux analysis and quantitative proteomics studies.

Table 1: Phenylalanine and Tyrosine Kinetics in Healthy Adults (Postabsorptive State)

| Parameter | Mean Flux Rate (μmol·kg⁻¹·h⁻¹) |

| Phenylalanine Flux | 58.3 |

| Phenylalanine to Tyrosine Conversion | 7.2 |

| Phenylalanine Incorporation into Protein | 51.1 |

| Tyrosine Flux | 49.5 |

| Tyrosine from Phenylalanine | 7.2 |

| Tyrosine from Protein Breakdown | 42.3 |

| Tyrosine Incorporation into Protein | 49.5 |

This data is representative of values obtained from tracer studies investigating L-phenylalanine metabolism and can be used as a reference for expected metabolic flux distributions in healthy human subjects in a postabsorptive state.[1]

Table 2: Relative Abundance of Key Enzymes in L-Phenylalanine Overproducing E. coli Strain

| Protein | Relative Abundance (Fold Change vs. Control) |

| 3-deoxy-7-phosphoheptulonate synthase (aroF) | 6.11 |

| Chorismate mutase / prephenate dehydratase (pheA) | 6.11 |

| Aspartate aminotransferase (aspC) | 2.5 |

| Shikimate dehydrogenase (aroE) | - |

| Shikimate kinase (aroL) | - |

| Tryptophan synthase subunit beta (trpB) | 0.52 |

| Tryptophan synthase subunit alpha (trpA) | - |

This table presents hypothetical quantitative proteomics data based on transcriptomic analysis of an L-phenylalanine overproducing E. coli strain, illustrating the type of data obtainable with SILAC using a labeled phenylalanine. The upregulation of key enzymes in the phenylalanine biosynthesis pathway and the downregulation of enzymes in the competing tryptophan pathway are evident.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following sections provide step-by-step protocols for its use in metabolic flux analysis, SILAC, and as an internal standard.

Metabolic Flux Analysis (MFA) using L-phenylalanine-d5

This protocol outlines the general steps for conducting an in vivo metabolic flux study. The BOC group from this compound must be removed prior to creating the infusion solution.

Protocol:

-

Subject Preparation: Subjects should fast for 10-12 hours overnight to achieve a postabsorptive state. A baseline blood sample is collected before the infusion begins.

-

Tracer Administration: A primed, continuous intravenous infusion of L-phenylalanine-d5 is administered. The priming dose helps to rapidly achieve an isotopic steady state in the body. The continuous infusion is typically maintained for 4-6 hours.

-

Sample Collection: Venous blood samples are collected at regular intervals (e.g., every 30 minutes) throughout the infusion period. Samples should be collected in tubes containing an anticoagulant like EDTA and immediately placed on ice.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation at 4°C. An internal standard (e.g., L-[¹³C₆]-Phenylalanine) is added to the plasma for accurate quantification. Proteins are then precipitated using an appropriate agent (e.g., methanol or perchloric acid), and the supernatant containing the amino acids is collected after centrifugation.[1]

-

LC-MS/MS Analysis: The prepared samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the isotopic enrichment of L-phenylalanine-d5 and its metabolites, such as tyrosine.

-

Data Analysis and Flux Calculation: The tracer-to-tracee ratio (isotopic enrichment) of phenylalanine and its metabolites is determined from the LC-MS/MS data. Metabolic flux rates are then calculated using established metabolic models and specialized software.[1]

Quantitative Proteomics using SILAC with L-phenylalanine-d5

This protocol describes a typical SILAC experiment. The this compound must first be deprotected to L-phenylalanine-d5 before being added to the cell culture medium.

Protocol:

-

Cell Culture and Labeling:

-

Two populations of cells are cultured. One population is grown in "light" medium containing standard L-phenylalanine. The other is grown in "heavy" medium where standard L-phenylalanine is replaced with L-phenylalanine-d5.

-

Cells should be cultured for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.

-

-

Experimental Treatment: Once labeling is complete, the two cell populations can be subjected to different experimental conditions (e.g., one treated with a drug and the other as a control).

-

Cell Lysis and Protein Extraction: After treatment, the cells are washed and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification and Mixing: The protein concentration of each lysate is determined. Equal amounts of protein from the "light" and "heavy" cell populations are then mixed.

-

Protein Digestion: The mixed protein sample is subjected to enzymatic digestion, typically with trypsin, to generate peptides.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by high-resolution LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but have a mass difference corresponding to the number of deuterated phenylalanine residues.

-

Data Analysis: The relative abundance of the "light" and "heavy" peptides is determined by comparing their respective signal intensities in the mass spectra. This ratio directly reflects the relative abundance of the corresponding protein in the two cell populations.

Use of this compound as an Internal Standard

This protocol details the use of this compound as an internal standard for the quantification of L-phenylalanine in biological samples by LC-MS/MS. In this application, the BOC group may or may not be removed depending on the specific analytical method. If the analyte of interest is L-phenylalanine, the BOC group should be removed to yield L-phenylalanine-d5, which is chemically identical to the analyte.

Protocol:

-

Preparation of Internal Standard Stock Solution: A stock solution of this compound (or deprotected L-phenylalanine-d5) is prepared at a known concentration in a suitable solvent.

-

Sample Preparation:

-

A known volume or weight of the biological sample (e.g., plasma, cell lysate) is taken.

-

A precise amount of the internal standard stock solution is added to the sample at the very beginning of the sample preparation process.

-

The sample is then processed to extract the analyte of interest. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

-

LC-MS/MS Analysis: The extracted sample is injected into the LC-MS/MS system. The mass spectrometer is set up to monitor a specific precursor-to-product ion transition for both the analyte (L-phenylalanine) and the internal standard (L-phenylalanine-d5).

-

Quantification: A calibration curve is generated using known concentrations of the analyte and a fixed concentration of the internal standard. The concentration of the analyte in the unknown sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate key experimental workflows and metabolic pathways relevant to the application of this compound.

Conclusion

This compound is a versatile and powerful tool for researchers in proteomics and metabolomics. Its applications in metabolic flux analysis, quantitative proteomics, and as an internal standard provide a robust means to gain deeper insights into complex biological systems. The detailed protocols and conceptual workflows provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to leverage the capabilities of stable isotope labeling in their research. Proper implementation of these techniques, with careful attention to experimental design and data analysis, will undoubtedly contribute to significant advancements in our understanding of cellular metabolism and disease.

References

A Comprehensive Technical Guide to the Safe Handling of BOC-L-Phenylalanine-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for BOC-L-phenylalanine-d5. The information is compiled to ensure the safe use of this compound in a laboratory setting, targeting professionals in research and drug development. All personnel should be thoroughly trained and familiar with the safety data before handling this chemical.

Chemical Identification and Properties

This compound is a deuterated form of BOC-L-phenylalanine, a derivative of the amino acid L-phenylalanine with a tert-butoxycarbonyl (Boc) protecting group.[1][2] It is commonly used in peptide synthesis and as a tracer or internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 270.34 g/mol | [3][4] |

| Appearance | White powder / fine crystalline powder | [5][6][7] |

| Purity | ≥98% | [4] |

| CAS Number | 121695-40-7 | [4] |

| Solubility | No data available | [3] |

| Melting Point | 85 - 88 °C (for non-deuterated form) | [6] |

| Decomposition Temperature | No data available | [3] |

| Auto-ignition Temperature | No data available | [3] |

Hazard Identification and Toxicology

While some safety data sheets indicate that BOC-L-phenylalanine does not meet the criteria for hazard classification, it is crucial to handle it with care as it may be harmful if ingested, inhaled, or comes into contact with the skin.[3][8][9]

Potential Health Effects: [3][9]

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

-

Skin Contact: May be harmful if absorbed through the skin and may cause moderate skin irritation.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed.

Toxicological Data Summary:

Acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity are all listed as "Not classified" in the available safety data.[3]

Safe Handling and Storage Protocols

Adherence to standard laboratory safety protocols is essential when working with this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area.[3]

-

Use local exhaust ventilation or a laboratory fume hood to minimize exposure to dust and aerosols.[9]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye Protection: Safety glasses with side-shields.

-

Hand Protection: Chemical-resistant gloves.[3]

-

Skin and Body Protection: Protective clothing, such as a lab coat.[3]

-

Respiratory Protection: In cases where dust formation is likely and ventilation is inadequate, a NIOSH-approved respirator for dusts should be used.

Hygiene Measures

-

Wash hands thoroughly with soap and water after handling and before eating, drinking, smoking, or using the restroom.[3]

-

Keep the compound away from food, drink, and animal feed.[8][10]

Storage Conditions

Proper storage is critical to maintain the integrity of this compound.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Source |

| Temperature | Refrigerated (+2°C to +8°C) | [3][4] |

| Atmosphere | Store desiccated | [3][4] |

| Light | Protect from light | [3][4] |

| Container | Keep container tightly closed in a dry, well-ventilated place |

Incompatible Materials

-

Avoid contact with strong oxidizing agents.[3]

Emergency Procedures

First-Aid Measures

Table 3: First-Aid Procedures

| Exposure Route | First-Aid Instructions | Source |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [3][9] |

| Skin Contact | Wash the affected area with plenty of soap and water. Seek immediate medical attention. | [3][9] |

| Eye Contact | Rinse cautiously with water for several minutes. | [3] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. | [3][9] |

In case of feeling unwell after exposure, seek medical advice and show the product label or safety data sheet if possible.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide.[3]

-

Hazardous Combustion Products: In case of fire, hazardous decomposition products such as carbon oxides (CO, CO2) and nitrogen oxides may be formed.[3]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment to avoid dust formation and inhalation.[3]

-

Environmental Precautions: Prevent the material from entering sewers or public waters.[3]

-

Containment and Cleanup: For spills, mechanically take up the material (e.g., by sweeping or shoveling) and collect it in a suitable, labeled container for disposal.[3][9]

Disposal Considerations

-

Dispose of unused product and its container in accordance with federal, state, and local environmental regulations.[3]

-

It is recommended to contact a licensed professional waste disposal service for disposal of this material.[3]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the material to its final disposal.

Caption: Workflow for safe handling of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. isotope.com [isotope.com]

- 4. L-Phenylalanine-ð-ð¡-Boc (ring-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-2157-1 [isotope.com]

- 5. chemimpex.com [chemimpex.com]

- 6. fishersci.com [fishersci.com]

- 7. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 8. carlroth.com [carlroth.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. carlroth.com [carlroth.com]

Methodological & Application

Application Note: Quantitative Analysis of BOC-L-phenylalanine using BOC-L-phenylalanine-d5 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of BOC-L-phenylalanine in a biological matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs BOC-L-phenylalanine-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This protocol is designed for researchers, scientists, and drug development professionals requiring precise quantification of BOC-protected amino acids in complex biological samples.

Introduction

BOC-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (BOC) group. This protecting group makes it a crucial building block in peptide synthesis and various pharmaceutical research and development applications.[1] Accurate quantification of BOC-L-phenylalanine in biological matrices is often necessary to understand its stability, metabolism, and pharmacokinetic properties.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of small molecules in complex mixtures.[2][3] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative LC-MS/MS analysis.[4] The SIL-IS is chemically identical to the analyte, ensuring it co-elutes and experiences the same ionization effects, which allows for highly accurate and precise quantification by correcting for variations in sample recovery and matrix-induced ion suppression or enhancement.[4][5]

This application note provides a detailed protocol for the extraction and quantification of BOC-L-phenylalanine from a biological matrix, such as plasma, using this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

BOC-L-phenylalanine (Analyte)

-

This compound (Internal Standard)[6]

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

-

96-well protein precipitation plates or microcentrifuge tubes

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve BOC-L-phenylalanine and this compound in methanol to prepare individual 1 mg/mL primary stock solutions.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of BOC-L-phenylalanine by serially diluting the primary stock solution with a 50:50 mixture of methanol and water. These solutions will be used to construct the calibration curve.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.

-

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.[6][7]

-

Aliquot 50 µL of plasma samples, calibration standards, and quality control (QC) samples into a 96-well plate or microcentrifuge tubes.

-

Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each well or tube.

-

Vortex the plate or tubes for 2 minutes to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the plate or tubes at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of BOC-L-phenylalanine.

LC-MS/MS Method

Liquid Chromatography

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode, with detection performed using Multiple Reaction Monitoring (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| BOC-L-phenylalanine | 266.1 | 210.1 | 15 |

| BOC-L-phenylalanine | 266.1 | 120.1 | 25 |

| This compound (IS) | 271.1 | 215.1 | 15 |

| This compound (IS) | 271.1 | 125.1 | 25 |

Note: The optimal collision energies may vary depending on the instrument used and should be optimized accordingly.

Data Presentation

The quantitative data for the analysis of BOC-L-phenylalanine should be summarized in clear and structured tables.

Table 1: MRM Transitions and Optimized Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (eV) |

| BOC-L-phenylalanine (Quantifier) | 266.1 | 210.1 | 100 | 80 | 15 |

| BOC-L-phenylalanine (Qualifier) | 266.1 | 120.1 | 100 | 80 | 25 |

| This compound (IS) | 271.1 | 215.1 | 100 | 80 | 15 |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy at LLOQ | 85-115% |